Enantiomer-Specific Protein Target Engagement Validated by Co-Crystal Structures Across Three Distinct Protein Families
The (S)-enantiomer of 4-methyl-1-(1,3-thiazole-4-carbonyl)azepane (PDB ligand VX4) was identified as a validated fragment hit in a large-scale crystallographic screen of the SARS-CoV-2 NSP13 helicase, with a real-space correlation coefficient of 0.903 confirming high-quality ligand density fit [1][2]. The (R)-enantiomer (PDB ligand A1BMM) binds to Arabidopsis thaliana FatA acyl-ACP thioesterase in a structurally distinct pocket [3]. A third PanDDA deposition (PDB 5QRA) demonstrates binding of the same compound (as Z1101755952) to human 5-aminolevulinate synthase 2 (ALAS2A), a mitochondrial enzyme unrelated to the other two targets [4]. In contrast, the des-methyl analog 1-(1,3-thiazole-4-carbonyl)azepane lacks the stereogenic center entirely, eliminating the possibility of enantiomer-specific target discrimination, and no co-crystal structures with any protein are available for that compound in the PDB.
| Evidence Dimension | Number of unique protein targets with validated co-crystal structures in the PDB |
|---|---|
| Target Compound Data | 3 distinct protein targets (SARS-CoV-2 NSP13 helicase, Arabidopsis FatA thioesterase, human ALAS2A) across both enantiomers |
| Comparator Or Baseline | 1-(1,3-thiazole-4-carbonyl)azepane (des-methyl analog): 0 co-crystal structures in the PDB |
| Quantified Difference | 3 vs. 0 validated protein-ligand co-crystal structures; enantiomer-specific binding enables differential target profiling |
| Conditions | X-ray crystallography (1.79–2.02 Å resolution); PanDDA fragment soaking at ~50 mM; PDB depositions 5RMH, 7HRY, 5QRA |
Why This Matters
A compound with three experimentally validated, structurally characterized protein binding events across unrelated targets provides procurement confidence that is absent for analogs lacking any structural validation—reducing the risk of investing in an inactive scaffold for fragment-based campaigns.
- [1] Newman JA, et al. (2021) Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase. Nature Communications 12: 4848. View Source
- [2] RCSB PDB. 5RMH validation report. VX4 real-space correlation coefficient: 0.903; resolution: 2.02 Å. View Source
- [3] RCSB PDB. 7HRY: Crystal Structure of FatA in complex with A1BMM [(4R)-4-methylazepan-1-yl](1,3-thiazol-4-yl)methanone. Deposited 2024-12-23. View Source
- [4] RCSB PDB. 5QRA: PanDDA analysis group deposition – Crystal Structure of human ALAS2A in complex with Z1101755952. Deposited 2019-05-22. View Source
